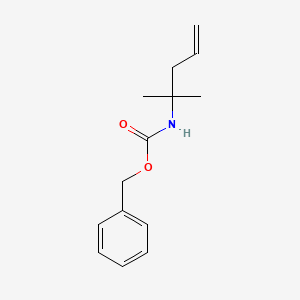

Benzyl (2-methylpent-4-EN-2-YL)carbamate

Description

Contextualization of "Benzyl (2-methylpent-4-en-2-yl)carbamate" within Complex Molecular Architectures

"this compound" is a specific carbamate (B1207046) that incorporates several key structural features relevant to its application in the synthesis of complex molecules. The benzyl (B1604629) group on the oxygen atom suggests that the carbamate can be cleaved under standard hydrogenolysis conditions, a mild and selective method for deprotection.

The core of the molecule, the 2-methylpent-4-en-2-yl group, is a tertiary alkyl structure containing a terminal alkene. This combination is of particular interest in synthetic design. The tertiary nature of the amine precursor imparts steric bulk, which can influence the stereochemical outcome of reactions at or near this center. The presence of the terminal alkene provides a handle for a variety of subsequent chemical transformations, such as olefin metathesis, hydroboration-oxidation, epoxidation, and polymerization, allowing for the elaboration of the molecular scaffold into more complex architectures.

While specific examples of the incorporation of "this compound" into the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are representative of intermediates used in the synthesis of alkaloids, amino alcohols, and other nitrogen-containing compounds. The strategic placement of the protected tertiary amine and the reactive alkene functionality makes it a potentially valuable building block for creating sterically hindered and functionally diverse molecular frameworks.

Scope and Significance of Research on "this compound"

Direct and extensive research focusing solely on "this compound" is limited. However, its significance can be inferred from its role as a synthetic intermediate. Research in the broader field of palladium-catalyzed reactions has utilized this compound. For instance, it has been mentioned in the context of palladium-catalyzed diaminations of unactivated alkenes, where it serves as a starting material to explore new carbon-nitrogen bond-forming reactions. nih.gov

The synthesis of this compound relies on established methods for carbamate formation, typically involving the reaction of the corresponding amine, 2-methylpent-4-en-2-amine (B3285306), with benzyl chloroformate. The synthesis of the parent amine has been reported in the literature, providing a clear pathway to "this compound".

The research value of this specific carbamate lies in its potential as a tool for investigating new synthetic methodologies. The interplay between the sterically hindered protected amine and the reactive alkene allows for the study of selectivity and reactivity in complex chemical transformations. While it may not be a widely commercialized compound, its presence in the chemical literature, particularly in supplementary data of methodological studies, points to its utility as a specialized reagent for academic and industrial research aimed at developing novel synthetic routes and understanding reaction mechanisms.

Chemical Compound Information

| Compound Name |

| This compound |

| 2-methylpent-4-en-2-amine |

| Benzyl chloroformate |

| Vancomycin |

| Paclitaxel |

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 246155-31-7 |

| Molecular Formula | C14H19NO2 |

| Molecular Weight | 233.31 g/mol |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.37-7.29 (m, 5H), 5.86-5.72 (m, 1H), 5.10 (s, 2H), 5.06-4.99 (m, 2H), 4.75 (br s, 1H), 2.25 (d, J = 7.5 Hz, 2H), 1.35 (s, 6H) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

benzyl N-(2-methylpent-4-en-2-yl)carbamate |

InChI |

InChI=1S/C14H19NO2/c1-4-10-14(2,3)15-13(16)17-11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,15,16) |

InChI Key |

BDGPDNODQBAFJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC=C)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of Benzyl 2 Methylpent 4 En 2 Yl Carbamate

Classical and Contemporary Approaches to N-Benzyloxycarbonyl Amine Synthesis

The introduction of the benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in organic synthesis, valued for its stability and orthogonal removal conditions, typically catalytic hydrogenolysis. acs.org

Formation via Amine and Benzyloxycarbonyl Chloride

The most traditional and widely employed method for the synthesis of N-benzyloxycarbonyl amines involves the reaction of an amine with benzyloxycarbonyl chloride (Cbz-Cl). smolecule.com This reaction, often performed under Schotten-Baumann conditions, necessitates a base to neutralize the hydrochloric acid byproduct. smolecule.com Common bases include aqueous sodium hydroxide, sodium carbonate, or tertiary amines like triethylamine (B128534) in an organic solvent. wikipedia.orgacs.org

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Cbz-Cl, leading to the displacement of the chloride leaving group. For sterically unhindered primary and secondary amines, this reaction is typically efficient, providing high yields of the corresponding carbamates. However, for sterically hindered amines, such as the tertiary 2-methylpent-4-en-2-yl amine, the reaction may require more forcing conditions or result in lower yields due to steric hindrance impeding the approach of the amine nucleophile. The unexpected formation of N-benzyl tertiary amines has been observed during the hydrogenolysis of their corresponding CBZ-protected secondary amines, indicating a potential issue for industrial applications. researchgate.net

| Amine Substrate | Base | Solvent | Yield (%) | Reference |

| Various aliphatic and aromatic amines | None | Water | 85-98 | wikipedia.org |

| L-proline | Sodium bicarbonate | Toluene | High | wikipedia.org |

| Benzylamine derivatives | Potassium carbonate | Ambient | 86-96 | acs.org |

Alternative Reagents for Carbamate (B1207046) Formation

To circumvent the use of the often-unstable and corrosive benzyloxycarbonyl chloride and the generation of HCl, several alternative reagents have been developed.

N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu): This stable, crystalline solid is a highly effective reagent for the Cbz protection of amines. nih.govnih.govresearchgate.netrsc.orgacs.org The reaction with an amine proceeds under mild, often neutral conditions, and the byproduct, N-hydroxysuccinimide (NHS), is water-soluble and easily removed during workup. nih.gov This method is particularly advantageous in peptide synthesis and for sensitive substrates where the presence of acid or strong base is detrimental. nih.govacs.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): While primarily used for the introduction of the tert-butoxycarbonyl (Boc) group, under certain conditions, it can be used in conjunction with benzyl (B1604629) alcohol in a trans-esterification-like process, although this is not a standard or efficient method for Cbz protection. A more relevant connection is the potential for a one-pot transformation of a Cbz-protected amine to a Boc-protected amine. acs.org The direct use of Boc₂O for Cbz formation is not a conventional strategy. Generally, amines react with di-tert-butyl dicarbonate to give N-tert-butoxycarbonyl derivatives. nih.gov

| Reagent | Amine Substrate | Conditions | Yield (%) | Byproduct |

| Cbz-OSu | Amino acid residues | Peptide synthesis | High | N-hydroxysuccinimide |

| Cbz-OSu | Primary and secondary amines | Mild, neutral | High | N-hydroxysuccinimide |

| Boc₂O | Structurally diverse amines | Water-acetone, catalyst-free | Excellent | t-Butanol, CO₂ |

Stereoselective Synthesis of the 2-methylpent-4-EN-2-YL Amine Precursor

The critical challenge in the synthesis of Benzyl (2-methylpent-4-en-2-yl)carbamate lies in the enantioselective construction of the 2-methylpent-4-en-2-yl amine precursor, which contains a quaternary stereocenter. Several powerful strategies in asymmetric synthesis can be employed to address this challenge.

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. researchgate.net After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

Evans Auxiliaries (Oxazolidinones): Evans' oxazolidinones are powerful chiral auxiliaries for the stereoselective alkylation of enolates. researchgate.net An N-acyloxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the less hindered face, as directed by the bulky substituent on the oxazolidinone ring. wikipedia.org To synthesize the 2-methylpent-4-en-2-yl amine precursor, one could envision the asymmetric alkylation of an appropriate N-acyloxazolidinone with an allyl halide, followed by a second alkylation with a methyl halide (or vice versa) to construct the quaternary center. Subsequent cleavage of the auxiliary would provide a chiral carboxylic acid, which can be converted to the target amine via a Curtius or Hofmann rearrangement.

Oppolzer's Sultam (Camphorsultam): Similar to Evans auxiliaries, Oppolzer's sultam is a versatile chiral auxiliary used to direct a wide range of asymmetric transformations, including alkylations. wikipedia.orgresearchgate.net An N-enoyl sultam can undergo stereoselective conjugate addition, or an N-acyl sultam can be alkylated at the α-position. The rigid camphor (B46023) backbone provides excellent stereochemical control.

SAMP/RAMP Hydrazones: The SAMP ( (S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) hydrazone methodology, developed by Enders, is a powerful tool for the asymmetric α-alkylation of ketones and aldehydes. wikipedia.org A ketone can be converted to a SAMP or RAMP hydrazone, which is then deprotonated to form a chiral azaenolate. This intermediate reacts with an electrophile with high diastereoselectivity. wikipedia.org Ozonolysis or hydrolysis then cleaves the auxiliary to reveal the α-alkylated ketone, which can be converted to the amine. For the target precursor, this would involve the asymmetric allylation and methylation of an acetone-derived SAMP/RAMP hydrazone.

| Chiral Auxiliary | Reaction Type | Electrophile | Diastereomeric Excess (d.e.) | Reference |

| Evans Oxazolidinone | Alkylation | Alkyl Halide | >95% | harvard.edu |

| Oppolzer's Sultam | Aldol Reaction | Aldehyde | High | nih.gov |

| SAMP Hydrazone | Alkylation | Ethyl Iodide | >90% | mit.edu |

| (S)-1-phenylethanamine | Allylation | Allyl-BBN | up to 98% | rsc.orgrsc.org |

Asymmetric Catalysis for Enantioselective Amine Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product.

A particularly relevant method is the copper-catalyzed enantio- and diastereoselective synthesis of chiral homoallylic amines bearing a quaternary carbon. nih.govnih.gov This method utilizes a readily prepared phosphoramidite-Cu complex to catalyze the reaction between γ,γ-disubstituted allyldiborons and imines. nih.govnih.gov This approach is highly effective for generating products with a quaternary stereocenter adjacent to the nitrogen atom, with high yields and excellent stereoselectivity. nih.govnih.gov For the synthesis of the 2-methylpent-4-en-2-yl amine precursor, an imine derived from acetone (B3395972) would be reacted with an allyldiboron reagent in the presence of the chiral copper catalyst.

Another strategy involves the asymmetric allylation of a ketone, such as in the Keck asymmetric allylation, to form a chiral tertiary alcohol. wikipedia.org This alcohol can then be converted to the corresponding amine with retention of stereochemistry, for example, via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.

| Catalyst System | Substrates | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Reference |

| (Phosphoramidite)-Cu complex | Allyldiborons, Benzyl imines | up to 82 | >20:1 | >99:1 | nih.govnih.gov |

| BINOL derivatives | γ-disubstituted boronic acids, Ketones | High | >98:2 | 97:3 | acs.org |

| NHC-Cu complex | Allylic phosphonates, Allenylboronic acid | up to 95 | - | 99:1 | organic-chemistry.org |

Diastereoselective Approaches

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one within the molecule. In the context of the 2-methylpent-4-en-2-yl amine precursor, a chiral auxiliary can be attached to the nitrogen atom of an imine, which then directs the diastereoselective addition of a nucleophile.

A notable example is the highly diastereoselective addition of substituted racemic allylic zinc reagents to chiral N-tert-butanesulfinylimines. This method is effective for preparing enantiomerically pure homoallylic amines, including those with quaternary centers. The tert-butanesulfinyl group acts as a powerful chiral directing group, and the resulting sulfinamide can be readily cleaved under mild acidic conditions to afford the free amine. The reaction of an N-tert-butanesulfinylimine derived from acetone with an allyl zinc reagent would provide a direct route to the chiral amine precursor.

Furthermore, the diastereoselective addition of various allylmetal reagents (e.g., from B, Mg, Zn, Cu) to imines derived from chiral amines, such as (S)-1-phenylethanamine, has been shown to proceed with high levels of diastereoselectivity. rsc.orgrsc.org The choice of metal can influence the degree and even the sense of asymmetric induction. rsc.orgrsc.org

| Chiral Auxiliary/Substrate | Reagent | Diastereomeric Excess (d.e.) / Ratio (d.r.) | Yield (%) | Reference |

| N-tert-butanesulfinylimines | Allylic zinc reagents | High | Good | capes.gov.br |

| Imines from (S)-1-phenylethanamine | Diallyl cuprate | up to 98% d.e. | - | rsc.orgrsc.org |

| Imines from (S)-1-phenylethanamine | Allyl-BBN | up to 94% d.e. | - | rsc.orgrsc.org |

| Homoallylic amines with quaternary carbon | Cu-catalyzed | >20:1 d.r. | up to 82 | nih.govnih.gov |

Convergent and Linear Synthesis Pathways to "this compound"

Linear Synthesis Pathway:

Step 1: Synthesis of 2-methylpent-4-en-2-amine (B3285306) (multi-step).

Step 2: Carbamoylation of 2-methylpent-4-en-2-amine with benzyl chloroformate.

Convergent Synthesis Pathway:

Fragment A Synthesis: Preparation of 2-methylpent-4-en-2-yl isocyanate from 2-methylpent-4-en-2-amine.

Fragment B Synthesis: Benzyl alcohol (commercially available).

Final Step: Coupling of Fragment A and Fragment B.

Table 1: Comparison of Linear and Convergent Synthesis Pathways

| Feature | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Strategy | Sequential addition of fragments | Independent synthesis of fragments followed by coupling |

| Number of Steps (Longest Sequence) | Potentially longer | Generally shorter |

| Overall Yield | Typically lower | Typically higher |

| Efficiency | Less efficient for complex molecules | More efficient for complex molecules |

| Flexibility | Less flexible | More flexible in fragment modification |

Green Chemistry Principles Applied to "this compound" Synthesis

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. ajms.iq The synthesis of this compound can be made more sustainable by focusing on solvent choice, catalytic methods, and atom economy.

Solvents constitute a significant portion of the waste generated in chemical processes. ajms.iq Therefore, minimizing their use or replacing hazardous solvents with greener alternatives is a key aspect of green chemistry. numberanalytics.com

In the synthesis of this compound, traditional solvents such as chlorinated hydrocarbons (e.g., dichloromethane) could be replaced with more environmentally benign options like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even bio-based solvents. nih.gov Another approach is the implementation of solvent-free reaction conditions, where the neat reactants are mixed, often with gentle heating or mechanical grinding (mechanochemistry). researchgate.net This completely eliminates solvent waste.

Solvent Replacement Options:

Traditional Solvents: Dichloromethane, Chloroform

Greener Alternatives: 2-MeTHF, CPME, Toluene, Ethyl Acetate

Solvent-Free: Neat reaction conditions

Table 2: Properties of Potential Solvents for Carbamate Synthesis

| Solvent | Boiling Point (°C) | Density (g/mL) | Environmental/Safety Concerns |

|---|---|---|---|

| Dichloromethane | 39.6 | 1.33 | Suspected carcinogen, volatile organic compound (VOC) |

| Toluene | 110.6 | 0.87 | Flammable, toxic, VOC |

| 2-Methyltetrahydrofuran | 80 | 0.86 | Bio-based, less toxic than THF, flammable |

| Cyclopentyl methyl ether | 106 | 0.92 | Low peroxide formation, less volatile than other ethers |

The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates, improve selectivity, and reduce energy consumption. numberanalytics.com In carbamate synthesis, various catalysts can be employed to facilitate the reaction, moving away from stoichiometric reagents that generate significant waste. For instance, the reaction between an amine and a carbonate can be catalyzed by various metal or organocatalysts. nih.gov

A significant green improvement in the synthesis of this compound would be to move away from the use of phosgene (B1210022) derivatives like benzyl chloroformate. A greener alternative involves the direct reaction of 2-methylpent-4-en-2-amine with carbon dioxide and benzyl alcohol, often facilitated by a catalyst. psu.edursc.org This approach utilizes a renewable and non-toxic C1 source (CO2). psu.edursc.org

Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product. jocpr.comwikipedia.org The ideal atom economy is 100%.

Phosgene-based route: The reaction of 2-methylpent-4-en-2-amine with benzyl chloroformate generates hydrochloric acid as a byproduct, which needs to be neutralized, leading to salt waste and a lower atom economy.

CO2-based route: The direct reaction of the amine, alcohol, and CO2 ideally produces only water as a byproduct, resulting in a much higher atom economy.

Example Atom Economy Calculation (Hypothetical):

Assuming the reaction of 2-methylpent-4-en-2-amine (C6H13N) with benzyl chloroformate (C8H7ClO2) to produce this compound (C14H19NO2) and HCl:

Molecular Weight of Product: 233.31 g/mol

Molecular Weight of Reactants: 99.17 g/mol (amine) + 170.59 g/mol (chloroformate) = 269.76 g/mol

Atom Economy: (233.31 / 269.76) * 100% = 86.5%

Now, consider a hypothetical direct reaction with CO2: 2-methylpent-4-en-2-amine (C6H13N) + benzyl alcohol (C7H8O) + CO2 (hypothetical catalyst, no incorporation into stoichiometry for this simplified calculation) -> this compound (C14H19NO2) + H2O. In this idealized scenario, the atom economy would be significantly higher as fewer atoms are lost in byproducts.

Table 3: Comparison of Synthetic Routes based on Green Chemistry Principles

| Synthetic Route | Carbon Source | Byproducts | Atom Economy | Green Advantages |

|---|---|---|---|---|

| From Benzyl Chloroformate | Benzyl Chloroformate | HCl, Salts | Lower | Well-established, often high yielding |

| From CO2 | Carbon Dioxide | Water | Higher | Utilizes a renewable C1 source, non-toxic reagent |

| From Isocyanate | Isocyanate | None (in final step) | High (for the final step) | Can be efficient, avoids chloroformates |

Mechanistic Investigations of Reactions Involving Benzyl 2 Methylpent 4 En 2 Yl Carbamate

Reaction Mechanism Elucidation for Carbamate (B1207046) Bond Formation

The formation of the carbamate bond in Benzyl (B1604629) (2-methylpent-4-en-2-yl)carbamate can be achieved through several synthetic routes, with the reaction between an isocyanate and an alcohol being a primary method for urethane (B1682113) synthesis. kuleuven.beacs.org In the context of this specific molecule, the key precursors would be 2-methylpent-4-en-2-yl isocyanate and benzyl alcohol.

The reaction mechanism is understood to be multi-molecular, involving the alcohol acting as both a nucleophile and a proton-transfer agent. kuleuven.beacs.org The reaction can be generalized as follows:

Nucleophilic Attack: The oxygen atom of the benzyl alcohol's hydroxyl group attacks the electrophilic carbon atom of the isocyanate group.

Proton Transfer: A second molecule of benzyl alcohol facilitates the transfer of the proton from the attacking hydroxyl group to the nitrogen atom of the isocyanate, forming the carbamate linkage.

The transition state for this reaction is often depicted as a six-membered ring involving two molecules of the alcohol and one molecule of the isocyanate. nih.gov The presence of additional alcohol molecules helps to stabilize the charge separation in the transition state, thereby lowering the activation energy. acs.org

Alternatively, the synthesis can proceed via the reaction of 2-methylpent-4-en-2-amine (B3285306) with benzyl chloroformate. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, followed by the elimination of a chloride ion.

A phosgene-free approach involves the direct carboxylation of the amine with carbon dioxide, followed by reaction with an alkylating agent. rsc.orgrsc.org This method often requires a catalyst to activate the relatively inert CO2 molecule. rsc.orgrsc.org

Table 1: Plausible Reaction Pathways for Benzyl (2-methylpent-4-en-2-yl)carbamate Formation

| Reactant 1 | Reactant 2 | Key Mechanistic Steps |

| 2-methylpent-4-en-2-yl isocyanate | Benzyl alcohol | Nucleophilic attack of alcohol on isocyanate, proton transfer facilitated by a second alcohol molecule. |

| 2-methylpent-4-en-2-amine | Benzyl chloroformate | Nucleophilic acyl substitution. |

| 2-methylpent-4-en-2-amine | Carbon Dioxide, then Benzyl Halide | Carboxylation to form a carbamic acid intermediate, followed by N-alkylation. |

Stereochemical Control and Stereoselectivity in Transformations

The structure of this compound features a chiral center at the tertiary carbon atom. Therefore, stereochemical control is a critical aspect of its synthesis and subsequent reactions. The presence of the homoallylic double bond also introduces possibilities for stereoselective transformations.

In reactions involving the formation of this carbamate from a chiral precursor, the stereochemical integrity of the chiral center is generally retained. For instance, if a stereochemically pure sample of 2-methylpent-4-en-2-amine is used, the resulting carbamate will also be enantiomerically pure.

Transformations involving the homoallylic double bond can be influenced by the existing stereocenter. For example, epoxidation or dihydroxylation of the double bond can proceed with facial selectivity, favoring the approach of the reagent from the less sterically hindered face of the molecule. The carbamate group itself can act as a directing group in certain metal-catalyzed reactions, influencing the stereochemical outcome.

Studies on similar homoallylic carbamates have demonstrated the potential for substrate- and reagent-controlled stereoselective reactions. nih.govacs.org For instance, the use of chiral reagents or catalysts can induce high levels of diastereoselectivity in reactions at or near the double bond.

Role of Catalysis in Reaction Pathways and Kinetics

Catalysis plays a significant role in the synthesis of carbamates, often influencing both the reaction rate and selectivity. Various catalysts, including metal complexes and organocatalysts, have been employed for carbamate formation.

In the context of the isocyanate-alcohol reaction, Lewis acids can activate the isocyanate group, making it more susceptible to nucleophilic attack. Similarly, bases can deprotonate the alcohol, increasing its nucleophilicity.

For syntheses involving carbon dioxide, catalysts are crucial for activating the CO2 molecule. nih.gov For example, palladium catalysts have been investigated for the synthesis of carbamates, with computational studies elucidating the reaction pathway and the role of the catalyst in stabilizing intermediates. mdpi.com Other metals like nickel, copper, and zirconium have also been shown to be effective for different carbamate synthesis methodologies. organic-chemistry.org

Organocatalysts, such as bifunctional thiourea (B124793) or squaramide catalysts, can facilitate the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide, suggesting their potential applicability in controlling the stereochemistry of related acyclic systems. nih.gov

Computational Chemistry Approaches to Reaction Mechanism Investigation

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, including the identification of transition states, the mapping of reaction coordinates, and the calculation of energy profiles. While specific computational studies on this compound are scarce, the principles derived from studies on similar systems are highly relevant.

For the reaction of an isocyanate with an alcohol, computational studies have been used to model the transition state. nih.gov These studies support the involvement of multiple alcohol molecules in a cyclic transition state, which helps to lower the activation barrier by facilitating proton transfer. kuleuven.beacs.org Density Functional Theory (DFT) calculations can provide detailed geometric and energetic information about these transition states.

Reaction coordinate mapping allows for the visualization of the entire reaction pathway from reactants to products, passing through the transition state. arxiv.org For carbamate formation, this would involve tracking the changes in bond lengths and angles as the nucleophilic attack and proton transfer occur. This analysis can help to identify any intermediate species and to understand the concerted or stepwise nature of the reaction.

Table 2: Key Computational Parameters in Carbamate Formation Studies

| Computational Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Geometry and energy of transition states and intermediates. | Elucidation of the likely transition state structure for its formation. |

| Ab initio Molecular Orbital Calculations | Detailed electronic structure and reaction pathways. | Understanding the electronic effects of the substituents on reactivity. |

| Polarizable Continuum Model (PCM) | Solvation effects on the reaction mechanism. | Predicting reaction behavior in different solvent environments. |

Synthetic Utility and Transformations of Benzyl 2 Methylpent 4 En 2 Yl Carbamate

Modifications of the Carbamate (B1207046) Group

The benzyloxycarbonyl group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to removal under specific, mild protocols.

The removal of the Cbz group from "Benzyl (2-methylpent-4-en-2-yl)carbamate" would yield the corresponding tertiary amine, 2-methylpent-4-en-2-amine (B3285306). Several methodologies can be employed for this transformation, with the choice of method depending on the presence of other functional groups in the molecule.

One of the most common methods for Cbz deprotection is catalytic hydrogenation . This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. The reaction is generally clean and efficient, proceeding under neutral pH conditions, which is advantageous for sensitive substrates.

Another effective method involves the use of Lewis acids . Reagents such as trimethylsilyl (B98337) iodide (TMSI) can facilitate the cleavage of the Cbz group. This approach is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups, such as the terminal olefin in the target molecule. However, care must be taken as the olefin could potentially react under strongly acidic conditions.

More recently, nucleophilic deprotection methods have been developed. For instance, treatment with 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) offers a mild alternative for cleaving Cbz groups, which can be beneficial for substrates with sensitive functionalities. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net

| Deprotection Method | Reagents | Key Advantages | Potential Considerations |

| Catalytic Hydrogenation | H₂, Pd/C | Mild, neutral conditions; high efficiency. | Potential for olefin reduction. |

| Lewis Acid Cleavage | TMSI | Avoids hydrogenation of other groups. | Potential for side reactions with the olefin. |

| Nucleophilic Deprotection | 2-mercaptoethanol, K₃PO₄ | Mild conditions; good for sensitive substrates. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net | Requires specific reagents and conditions. |

While deprotection to the free amine is a primary transformation, the carbamate functionality in "this compound" can potentially be converted into other nitrogen-containing groups. For instance, reduction of the carbamate could, in principle, lead to the corresponding N-methylated amine, although this is a less common transformation for Cbz groups specifically.

A more synthetically relevant transformation is the extrusive alkylation of carbamates . This methodology allows for the conversion of a carbamate into a tertiary amine through a one-pot reaction involving TMSI-mediated cleavage and subsequent alkylation. nih.gov This process could be adapted to introduce a different alkyl group in place of the benzyl (B1604629) group, leading to a variety of tertiary amines.

Reactivity at the Olefinic Moiety (Pent-4-en)

The terminal double bond in the pent-4-en side chain provides a rich platform for a variety of functionalization reactions, enabling the introduction of diverse chemical entities.

Standard olefin functionalization reactions can be applied to "this compound" to introduce new functional groups at the terminal positions of the pentenyl chain.

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the double bond. Treatment with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex), followed by oxidation with hydrogen peroxide and a base, would yield the corresponding primary alcohol, benzyl (5-hydroxy-2-methylpentan-2-yl)carbamate.

Epoxidation: The olefin can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would produce benzyl (2-methyl-2-(oxiran-2-ylmethyl)propyl)carbamate, a versatile intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation: The formation of a vicinal diol can be achieved through several methods. Syn-dihydroxylation can be accomplished using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). Anti-dihydroxylation can be achieved via the aforementioned epoxidation followed by acid-catalyzed hydrolysis.

| Reaction | Reagents | Product Functional Group |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |

| Epoxidation | m-CPBA | Epoxide |

| Syn-Dihydroxylation | OsO₄ (cat.), NMO | Vicinal Diol (syn) |

Olefin metathesis, a powerful carbon-carbon bond-forming reaction, can be employed to significantly diversify the structure of "this compound."

Cross-Metathesis: Reacting the terminal olefin with another alkene in the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst) would lead to the formation of a new, longer-chain unsaturated carbamate. The stereochemical outcome of the newly formed double bond can often be controlled by the choice of catalyst and reaction conditions.

Ring-Closing Metathesis (RCM): While not directly applicable to the monofunctional "this compound," if this molecule were to be tethered to another olefin-containing fragment, RCM could be utilized to construct cyclic structures.

The electron-rich double bond of the pent-4-en group can participate in various cycloaddition reactions to form cyclic adducts.

[4+2] Cycloaddition (Diels-Alder Reaction): The terminal olefin can act as a dienophile in reactions with conjugated dienes. For example, reaction with a diene like 1,3-butadiene (B125203) would yield a six-membered ring system.

[3+2] Cycloaddition: 1,3-dipolar cycloadditions offer a route to five-membered heterocyclic rings. For instance, reaction with a nitrile oxide (generated in situ from an oxime) would produce an isoxazoline (B3343090) ring, while reaction with an azide (B81097) would lead to a triazoline.

These transformations highlight the synthetic potential of "this compound" as a building block in the synthesis of more complex molecules, leveraging the reactivity of both the protected amine and the terminal olefin.

Functionalization at the Tertiary Carbon Center

The tertiary carbon atom in this compound, situated adjacent to the nitrogen atom of the carbamate, is a prime site for functionalization. The direct conversion of C(sp³)–H bonds into new carbon-carbon or carbon-heteroatom bonds is a powerful strategy in modern organic synthesis, offering an atom-economical alternative to traditional methods that often require pre-functionalized substrates. nih.govyale.edu

Recent advancements in transition metal catalysis have enabled the direct C–H functionalization of carbamates. magtech.com.cn For instance, copper-catalyzed intermolecular C(sp³)–H bond functionalization has been developed for the synthesis of tertiary carbamates from unactivated hydrocarbons and isocyanates. nih.gov This type of reaction demonstrates a site selectivity of 3° > 2° > 1°, suggesting that the tertiary C-H bond in this compound would be preferentially functionalized. nih.gov While this specific substrate has not been reported, analogous systems indicate the feasibility of such transformations.

A proposed reaction for the functionalization of the tertiary carbon center of this compound is depicted below, based on similar copper-catalyzed reactions. nih.govresearchgate.net

Table 1: Potential C-H Functionalization Reactions at the Tertiary Carbon This table is illustrative and based on reactions of analogous tertiary carbamates.

| Reaction Type | Reagents and Conditions | Potential Product |

| Carbamation | R-N=C=O, Cu(I) catalyst, Peroxide | Benzyl (2-(carbamoyl)-2-methylpent-4-en-2-yl)(alkyl)carbamate |

| Arylation | Arylating agent, Pd catalyst | Benzyl (2-aryl-2-methylpent-4-en-2-yl)carbamate |

| Alkylation | Alkylating agent, Fe or Cu catalyst | Benzyl (2-alkyl-2-methylpent-4-en-2-yl)carbamate |

The carbamate group can act as a directing group in C-H activation reactions, facilitating the selective functionalization of specific C-H bonds. magtech.com.cn While often employed for sp² C-H activation, its influence can extend to sp³ C-H bonds, particularly those in proximity to the carbamate nitrogen. magtech.com.cn

Cascade and Multicomponent Reactions Utilizing "this compound" as a Key Substrate

The presence of both a nucleophilic carbamate nitrogen (after potential activation) and a reactive terminal alkene makes this compound an ideal candidate for cascade and multicomponent reactions. These reactions, where multiple bond-forming events occur in a single operation, are highly efficient for the rapid construction of molecular complexity from simple starting materials. researchgate.netresearchgate.net

Cascade Reactions:

Intramolecular cyclization reactions are a prominent class of cascade reactions for N-alkenyl carbamates. Oxidative cyclization of N-allyl amides and carbamates, often mediated by transition metals or hypervalent iodine reagents, can lead to the formation of functionalized oxazolines and other heterocyclic structures. rsc.orgresearchgate.netorganic-chemistry.orgnih.gov For this compound, an intramolecular cyclization could be envisioned to form a five- or six-membered ring, depending on the reaction conditions and the regioselectivity of the attack on the double bond.

Table 2: Potential Cascade Cyclization Reactions This table is illustrative and based on reactions of analogous N-alkenyl carbamates.

| Reaction Type | Reagents and Conditions | Potential Product |

| Haloaminocyclization | Halogen source (e.g., I₂, NBS), Base | Halogenated piperidine (B6355638) or pyrrolidine (B122466) derivative |

| Oxidative Cyclization | Iodoarene catalyst, Oxidant | Oxazoline or oxazinone derivative |

| Radical Cyclization | Radical initiator | Functionalized heterocyclic compound |

Multicomponent Reactions (MCRs):

Multicomponent reactions involving amines, alkenes, and other reactants are powerful tools for the synthesis of complex nitrogen-containing molecules. nih.govnih.gov The carbamate moiety in this compound can be considered a protected form of a tertiary amine. The terminal alkene provides a handle for participation in various MCRs. For example, a four-component reaction involving a carbonyl compound, benzyl chloroformate, an amine source, and an allyl silane (B1218182) has been reported for the synthesis of Cbz-protected homoallylic amines. organic-chemistry.orgmissouri.edu While this describes a synthesis of a similar structure, the reactivity principles can be applied to the transformations of the target molecule.

A plausible MCR involving this compound could involve the reaction of the alkene with an electrophile and a nucleophile in a single pot, leading to the formation of a more complex molecular architecture.

"this compound" as a Chiral Building Block in Complex Molecule Synthesis

While this compound is an achiral molecule, the tertiary carbon atom is a pro-stereocenter. The creation of a stereogenic center at this position would transform it into a valuable chiral building block for asymmetric synthesis. Chiral amines and their derivatives are of immense importance in the synthesis of pharmaceuticals and natural products. eurekaselect.com

Generation of Chirality:

There are two primary strategies to obtain an enantiomerically enriched form of this compound:

Asymmetric Synthesis: The direct enantioselective synthesis of the corresponding tertiary amine, 2-methylpent-4-en-2-amine, followed by protection with the benzyloxycarbonyl group, would provide the chiral carbamate. Methods for the asymmetric synthesis of α-tertiary amines are an active area of research, with transition-metal catalyzed allylic substitution being a promising approach. nih.gov

Chiral Resolution: A racemic mixture of the corresponding amine or the final carbamate could be resolved into its constituent enantiomers. This can be achieved through several methods, including the formation of diastereomeric salts with a chiral resolving agent, or through kinetic resolution. nih.govmonash.eduwikipedia.orgacs.org Kinetic resolution of racemic tertiary allylic alcohols and amines has been shown to be highly efficient. nih.govmonash.edu

Synthetic Applications of the Chiral Building Block:

Once obtained in an enantiomerically pure form, chiral this compound can be utilized in a variety of stereoselective transformations. The chiral tertiary amine motif is a key feature in many biologically active molecules. The terminal alkene can be further elaborated through reactions such as cross-metathesis, hydroboration-oxidation, or epoxidation, allowing for the introduction of new functional groups and the construction of complex carbon skeletons.

The carbamate itself can participate in stereospecific reactions. For example, the lithiation of chiral allylic carbamates followed by reaction with an electrophile can proceed with high stereoselectivity, enabling the synthesis of molecules with tertiary and quaternary stereocenters. illinois.edubristol.ac.uk

Table 3: Potential Applications of Chiral this compound

| Transformation | Potential Outcome |

| Olefin Metathesis | Elaboration of the side chain with retention of stereochemistry |

| Asymmetric Dihydroxylation | Formation of a diol with control over new stereocenters |

| nih.govnih.gov-Sigmatropic Rearrangement | After conversion to a suitable precursor (e.g., selenimide), this could lead to a chiral allylic amine. mdpi.com |

| Deprotection and Derivatization | Access to the chiral tertiary amine for use in peptide synthesis or as a chiral ligand/catalyst. |

Advanced Computational and Theoretical Investigations Pertinent to Benzyl 2 Methylpent 4 En 2 Yl Carbamate

Conformational Analysis and Energy Landscapes

The conformational landscape of a molecule is a representation of its potential energy as a function of its geometric parameters. numberanalytics.com For flexible molecules like Benzyl (B1604629) (2-methylpent-4-en-2-yl)carbamate, exploring this landscape is key to understanding its physical and chemical properties. upc.edupnas.org The primary methods for such exploration involve computational techniques like Density Functional Theory (DFT) to identify stable conformers (local minima on the potential energy surface) and the transition states that connect them. nih.govacs.org

Furthermore, the presence of a tertiary carbon attached to the nitrogen and an allylic system introduces steric and allylic strain, which significantly influences conformational preferences. wikipedia.orgwikipedia.org Allylic strain, or A¹,³ strain, arises from the steric interaction between substituents on the sp² carbon of an alkene and an allylic sp³ carbon. wikipedia.orgnih.gov In this molecule, interactions between the 2-methyl group and the vinyl group of the pentenyl chain, as well as with the bulky benzylcarbamate moiety, will be critical in determining the lowest energy conformations. Computational searches of the potential energy surface would likely reveal that conformers minimizing these steric and allylic strains are energetically favored. nih.govscribd.com

A hypothetical conformational analysis using DFT could yield the following data for the most stable conformers, differentiated by the key dihedral angles around the C(O)-N bond and the N-C(alkyl) bond.

| Conformer | Dihedral Angle (O=C-N-Calkyl) (°) | Dihedral Angle (C-N-Calkyl-Callyl) (°) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

|---|---|---|---|---|

| A (Global Minimum) | ~180 (anti) | ~60 | 0.00 | Minimized allylic and steric strain. |

| B | ~180 (anti) | ~180 | 1.5 | Increased steric interaction between benzyl group and pentenyl chain. |

| C | ~0 (syn) | ~70 | 3.2 | Higher energy syn carbamate (B1207046) conformation; some steric hindrance. |

| D | ~0 (syn) | ~-170 | 4.8 | Significant steric clash in the syn conformation. |

Electronic Structure and Molecular Orbital Theory Studies

The electronic properties of Benzyl (2-methylpent-4-en-2-yl)carbamate can be elucidated through molecular orbital (MO) theory, with a focus on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals are fundamental to understanding the molecule's reactivity, electronic spectra, and ionization potential. researchgate.net

The HOMO is expected to be localized on the electron-rich parts of the molecule. Given the presence of the benzyl group and the carbon-carbon double bond, the HOMO is likely a π-orbital associated with either the aromatic ring or the pentenyl double bond, as these are regions of higher electron density. nih.gov The LUMO, conversely, represents the most accessible empty orbital and is typically associated with electron-deficient regions. In this carbamate, the LUMO is anticipated to be a π* antibonding orbital, likely centered on the carbonyl group (C=O) of the carbamate moiety, which is an electrophilic center, or on the benzyl ring. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. youtube.com A smaller gap generally suggests higher reactivity. Quantum chemical calculations, such as those using DFT, can provide quantitative predictions of these orbital energies. rsc.orgscirp.org

A theoretical calculation of the frontier molecular orbitals might yield the following results:

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions | Character |

|---|---|---|---|

| LUMO+1 | -0.5 | C(benzyl, π), C(carbonyl, π) | Antibonding π |

| LUMO | -1.2 | C(carbonyl, π), O(carbonyl, π) | Antibonding π |

| HOMO | -6.8 | C(benzyl, π), C=C(pentenyl, π) | Bonding π |

| HOMO-1 | -7.5 | N(p), O(carbonyl, p) | Non-bonding/Bonding π |

Theoretical Prediction of Reactivity Patterns

The electronic structure and conformational analysis provide a basis for predicting the reactivity of this compound. numberanalytics.com Computational methods can map potential energy surfaces for various reactions, identifying transition states and calculating activation barriers, thus offering a mechanistic understanding at the molecular level. researchgate.net

Based on the frontier orbital analysis, several reactivity patterns can be predicted:

Electrophilic Addition: The HOMO's localization on the pentenyl double bond suggests this is a prime site for electrophilic attack. nih.gov Computational studies could model the addition of various electrophiles (e.g., H⁺, Br₂) to this bond, determining the regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity of the reaction. numberanalytics.commdpi.com

Nucleophilic Attack: The LUMO's concentration on the carbonyl carbon indicates its susceptibility to nucleophilic attack. This is a characteristic reaction of carbamates. Theoretical models can be used to investigate the mechanism of hydrolysis or aminolysis at this position. nih.gov

Radical Reactions: The allylic C-H bonds on the pentenyl chain are potential sites for radical abstraction, a common reactivity pattern for allylic systems.

These predictions can be quantified by calculating reaction pathways and activation energies using quantum chemical methods.

| Predicted Reactive Site | Potential Reaction Type | Relevant Computational Approach | Predicted Outcome |

|---|---|---|---|

| C=C double bond (pentenyl) | Electrophilic Addition | Transition state search (DFT), Intrinsic Reaction Coordinate (IRC) analysis | Formation of a more stable carbocation intermediate. |

| Carbonyl Carbon (C=O) | Nucleophilic Acyl Substitution | Modeling of tetrahedral intermediate, calculation of activation barriers | Cleavage of the carbamate C-O or C-N bond, depending on the nucleophile and conditions. |

| Allylic C-H bonds | Radical Abstraction | Calculation of bond dissociation energies (BDEs) | Preferential abstraction of the weakest C-H bond to form a resonance-stabilized allylic radical. |

Molecular Dynamics Simulations for Solvent Effects on Reactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules in a condensed phase, such as in a solvent, providing insights that are inaccessible from static, gas-phase calculations. acs.orgeasychair.org For this compound, MD simulations can reveal how solvent molecules influence both its conformational preferences and its reactivity. numberanalytics.comwikipedia.org

By employing either explicit solvent models (where individual solvent molecules are included) or implicit solvent models (where the solvent is treated as a continuum), MD simulations can explore the conformational landscape in different environments. easychair.org Polar solvents might stabilize more polar conformers through dipole-dipole interactions or hydrogen bonding, potentially altering the equilibrium distribution of conformers compared to the gas phase. wikipedia.org

In the context of chemical reactions, solvents can dramatically affect reaction rates by differentially solvating the reactants and the transition state. numberanalytics.comwikipedia.org For a reaction involving a charged intermediate, such as in an Sₙ1-type reaction or some electrophilic additions, polar protic solvents would be expected to stabilize the transition state, thereby lowering the activation energy and accelerating the reaction. wikipedia.org MD simulations, often combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be used to compute free energy profiles of reactions in solution, providing a more realistic prediction of reaction barriers. researchgate.netresearchgate.netnih.gov

A hypothetical study on the effect of solvent on an electrophilic addition to the double bond might produce the following results:

| Solvent | Dielectric Constant | Computational Model | Calculated Activation Energy (ΔG‡, kcal/mol) | Rationale |

|---|---|---|---|---|

| Gas Phase | 1 | DFT | 25.0 | Reference calculation without solvent stabilization. |

| Hexane | 1.9 | DFT with PCM | 24.5 | Minimal stabilization from a nonpolar solvent. |

| Chloroform | 4.8 | DFT with PCM | 21.0 | Moderate stabilization of the polar transition state. |

| Water | 78.4 | QM/MM with explicit water | 15.5 | Strong stabilization of the charge-separated transition state by the polar protic solvent. |

Future Perspectives and Emerging Research Avenues in Benzyl 2 Methylpent 4 En 2 Yl Carbamate Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The unique structure of Benzyl (B1604629) (2-methylpent-4-en-2-yl)carbamate, containing both an allylic moiety and a Cbz-protected amine, opens the door for a variety of novel catalytic transformations. Future research is likely to focus on developing selective and efficient catalytic systems that can target different parts of the molecule.

Iridium-Catalyzed Asymmetric Allylation: A significant avenue of research involves the use of iridium catalysts for the direct, enantioselective allylation of carbamates to form branched allylic amines. nih.govorganic-chemistry.org While this is typically used to synthesize such compounds, the principles can be adapted to explore dynamic kinetic resolutions or related transformations. Researchers have demonstrated that metalacyclic iridium catalysts can facilitate reactions between allylic carbonates and various carbamates (including CbzNH2) with high regioselectivity and enantioselectivity, often without the need for a strong base. nih.govorganic-chemistry.org Applying a similar iridium system to Benzyl (2-methylpent-4-en-2-yl)carbamate could lead to novel C-C bond formations at the allylic position.

Palladium-Catalyzed Cyclizations: The presence of the terminal alkene and the carbamate (B1207046) nitrogen makes the compound a suitable precursor for palladium-catalyzed intramolecular reactions. Research on the Pd-catalyzed aminochlorocyclization of allylic carbamates has shown that it is possible to synthesize oxazolidinones with high diastereoselectivity. rsc.org This process involves an anti-aminopalladation of the alkene followed by oxidative cleavage. rsc.org Applying this methodology could lead to the synthesis of novel heterocyclic structures derived from this compound.

Rhodium-Catalyzed Couplings: Another promising area is the direct conversion of the Cbz-protected amine into an amide via rhodium-catalyzed coupling with arylboroxines. organic-chemistry.org This method bypasses the traditional deprotection-condensation sequence, offering a more efficient route to complex amides. organic-chemistry.org Such a strategy would enhance the synthetic utility of the title compound as a building block.

| Catalytic System | Target Moiety | Potential Transformation | Key Advantages | Reference |

|---|---|---|---|---|

| Iridium-Phosphoramidite Complex | Allyl Group | Asymmetric Allylic Substitution | High enantioselectivity, mild conditions | nih.govorganic-chemistry.org |

| Pd(OAc)₂ / CuCl₂ | Allyl Group / Carbamate | Regio- and diastereoselective aminochlorocyclization | Formation of complex heterocycles (e.g., oxazolidinones) | rsc.org |

| [Rh(cod)Cl]₂ / Ligand | Cbz-Carbamate | Direct Amidation with Arylboroxines | Bypasses deprotection, high functional group tolerance | organic-chemistry.org |

Integration into Continuous Flow Synthesis Methodologies

Continuous flow synthesis offers significant advantages in terms of safety, scalability, and efficiency, particularly for reactions involving hazardous intermediates or requiring precise control. The synthesis and transformation of carbamates are well-suited to this technology.

Future research could establish a continuous flow process for the synthesis of this compound itself, potentially via a Curtius rearrangement of a corresponding acyl azide (B81097), a process that has been successfully implemented in flow for other carbamates. beilstein-journals.orgnih.govresearchgate.net This approach allows for the safe in-situ generation and reaction of hazardous isocyanate intermediates. researchgate.net

Furthermore, downstream transformations of the title compound could be integrated into a multi-step flow system. For example, a novel approach for carbamate synthesis utilizes CO2, an amine, and an alkyl bromide in a continuous flow reactor, which significantly reduces reaction times compared to batch processes. acs.orgfigshare.com This methodology could be adapted for derivatization reactions. Coupling catalytic reactions, such as those described in the previous section, within an integrated flow system would represent a state-of-the-art manufacturing process.

| Methodology | Key Reagents/Steps | Potential Application | Advantages in Flow | Reference |

|---|---|---|---|---|

| Telescoped Curtius Rearrangement & Biocatalysis | Acyl azide, heat (for rearrangement), alcohol, immobilized lipase | Synthesis of the title compound | Safe handling of intermediates, integrated purification | beilstein-journals.orgnih.gov |

| CO₂-Based Carbamate Derivatization | CO₂, DBU, secondary amine | Modification of the carbamate structure | Precise gas introduction, rapid reaction, catalyst-free | acs.orgfigshare.com |

| Integrated Catalysis and Workup | Immobilized Pd or Rh catalyst, liquid-liquid separation module | Downstream functionalization | High throughput, process intensification, reduced waste | researchgate.net |

Exploration of Unprecedented Reactivity Modes

The combination of functional groups in this compound allows for the exploration of reactivity modes that are not yet characterized for this specific molecule.

One area of interest is the interplay between the carbamate and the alkene. While cyclizations are known, other tandem or domino reactions could be designed. For instance, a process involving an initial catalytic modification of the alkene (e.g., hydroformylation, metathesis) followed by an intramolecular trapping by the carbamate nitrogen could lead to novel and complex molecular architectures.

Another avenue is the unique reactivity of the Cbz-protected tertiary amine. While Cbz groups are typically removed via hydrogenolysis, chemoselective cleavage under other conditions has been reported. For example, tributylstannyl radicals can deprotect Cbz derivatives of amides and heteroaromatic rings without affecting Cbz groups on basic amines. researchgate.net Exploring radical-based transformations could unveil unprecedented reactivity. Similarly, Ni(0)-catalyzed cleavage has been shown to selectively deprotect Cbz groups on heteroaromatic nitrogens over those on basic amines, suggesting that the electronic environment of the nitrogen is key. nih.govtotal-synthesis.com Investigating such selective deprotection or functionalization protocols would be a significant advancement.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Studies

To fully develop and optimize the novel catalytic and flow processes described above, a deep mechanistic understanding is crucial. Advanced, time-resolved spectroscopic techniques are essential for gaining these insights.

In Situ FTIR and Raman Spectroscopy: Techniques like ReactIR™ allow for the real-time monitoring of reacting species in solution without the need for sampling. mt.com By tracking the unique infrared absorbances of reactants, intermediates, and products, researchers can determine reaction kinetics, identify transient intermediates, and understand the influence of process parameters like temperature and concentration. mt.com This would be invaluable for optimizing the synthesis of this compound and its subsequent transformations.

Mass Spectrometry for Mechanistic Interrogation: Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for identifying and characterizing reaction intermediates, including catalyst-substrate complexes. In the study of organocatalytic bromocyclization of O-allyl carbamates, ESI-MS combined with Ion Mobility-Mass Spectrometry (IM-MS) and Infrared Multiple Photon Dissociation (IRMPD) spectroscopy was used to identify key catalytic cycle intermediates and support DFT calculations. researchgate.net Applying these mass spectrometric techniques could provide direct evidence for proposed mechanisms in catalytic reactions involving this compound, helping to elucidate complex reaction networks and catalyst activation pathways.

These advanced analytical methods will be instrumental in moving from the conceptual exploration of new reactions to their practical and efficient implementation.

Q & A

Basic Research Questions

Q. What are the critical factors in optimizing the synthesis of Benzyl (2-methylpent-4-en-2-yl)carbamate to achieve high yield and purity?

- Methodological Answer :

- Catalyst Selection : Use transition-metal catalysts like ruthenium tetraoxide (generated in situ via RuCl₃/NaIO₄/CeCl₃·7H₂O) for selective oxidation of intermediates, as demonstrated in analogous carbamate syntheses .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and identify byproducts.

- Purification : Utilize column chromatography with gradient elution (e.g., pentane:ethyl acetate) or recrystallization from solvents like THF/hexane to isolate the pure compound .

- Yield Optimization : Adjust stoichiometry (e.g., 1.5 equivalents of Grignard reagents) and reaction temperature (e.g., -20°C for controlled additions) to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the carbamate backbone and olefinic protons (δ 5.0–5.5 ppm for the pent-4-en-2-yl group) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (e.g., [M+H]⁺ or [M+Na]⁺ ions).

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯N interactions between molecules) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity or binding affinity?

- Methodological Answer :

- Validation Steps :

Replicate experiments under standardized conditions (e.g., pH, temperature).

Cross-validate using alternative analytical methods (e.g., isothermal titration calorimetry vs. enzyme assays).

- Computational Refinement : Adjust force field parameters (e.g., in docking software) to better reflect the compound’s electronic environment, such as the electron-withdrawing carbamate group .

- Case Study : In HIV protease inhibition studies, discrepancies between predicted and observed IC₅₀ values were resolved by incorporating solvent effects in molecular dynamics simulations .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives targeting enzyme inhibition?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modifications to the 2-methylpent-4-en-2-yl group (e.g., replacing methyl with ethyl or halogens) to assess steric/electronic effects.

- Biochemical Assays :

- Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase inhibition assays) .

- Binding Kinetics : Surface plasmon resonance (SPR) to determine association/dissociation rates.

- Receptor-Dependent Modeling : Overlay ligand conformations (e.g., in cholinesterase active sites) to identify critical hydrogen-bonding interactions .

Q. How does the stability of the benzyl carbamate group under varying pH conditions influence synthetic protocol design?

- Methodological Answer :

- pH-Dependent Stability :

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH < 1, 100°C | Rapid hydrolysis to amine and CO₂ | |

| pH = 4–9, RT | Stable (>24 hours) | |

| pH > 12, 100°C | Complete decomposition within 1 hour |

- Design Implications :

- Avoid strongly acidic/basic conditions during synthesis.

- Use neutral buffers (pH 7) for aqueous workups.

- Stabilize intermediates via temporary protecting groups (e.g., tert-butyl) in multi-step syntheses .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in crystallographic data, such as unexpected hydrogen-bonding patterns?

- Methodological Answer :

- Re-refinement : Re-process raw diffraction data using software like SHELXL to check for overfitting .

- Temperature Factors : Analyze B-factors to identify disordered regions; consider low-temperature (100 K) data collection for improved resolution .

- Comparative Analysis : Cross-reference with analogous carbamates (e.g., BenzylN-(4-pyridyl)carbamate) to validate intermolecular interactions .

Novel Applications

Q. What methodologies enable the exploration of this compound’s potential as a photoaffinity probe or click chemistry reagent?

- Methodological Answer :

- Photoaffinity Labeling : Introduce azide or diazirine groups into the carbamate structure for UV-induced crosslinking with target proteins .

- Click Chemistry : Functionalize the olefin (pent-4-en-2-yl) via Huisgen cycloaddition with azides to create triazole-linked conjugates .

- Case Study : Benzyl (4-azidobutan-2-yl)carbamate derivatives were used in bioorthogonal labeling studies after Grignard-mediated functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.